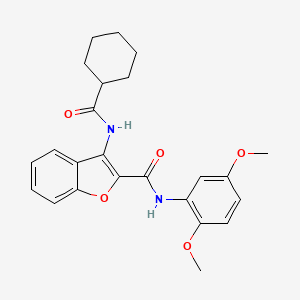
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, also known as CTDP-31, is a small molecule drug that has been studied for its potential use in treating various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has a unique mechanism of action that involves the inhibition of the protein kinase CK2. CK2 is a protein that is involved in a variety of cellular processes, including cell proliferation and differentiation. By inhibiting CK2, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is able to disrupt these processes and induce cell death in cancer cells. In neurodegenerative diseases, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide's ability to inhibit CK2 may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In neurodegenerative diseases, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One area of research could focus on improving the solubility of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, which would make it easier to administer in vivo. Another area of research could focus on optimizing the synthesis of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide to improve yields and reduce costs. Additionally, further research could be conducted to investigate the potential use of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that begins with the preparation of the starting materials. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with cyclohexanone to form the intermediate product. This intermediate is then reacted with 2-amino-5-bromobenzofuran to form the final product, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-16-12-13-20(30-2)18(14-16)25-24(28)22-21(17-10-6-7-11-19(17)31-22)26-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKBHAMNATMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



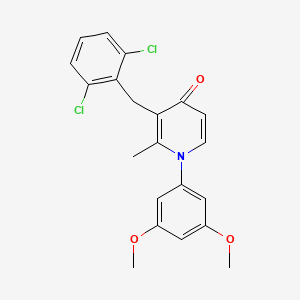
![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)
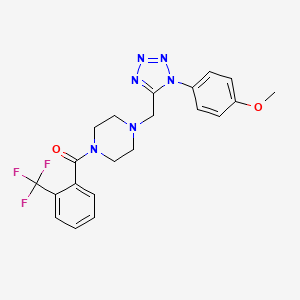
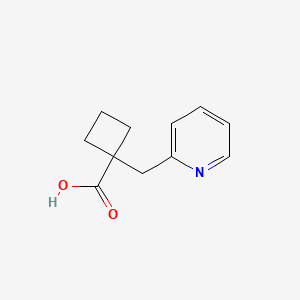
![3-(4-fluorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2796690.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
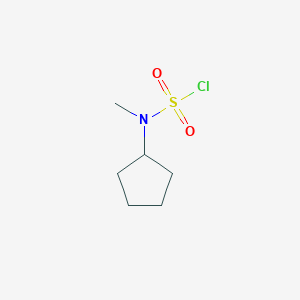
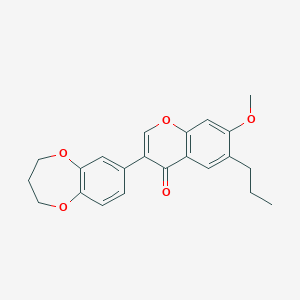
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)
![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)